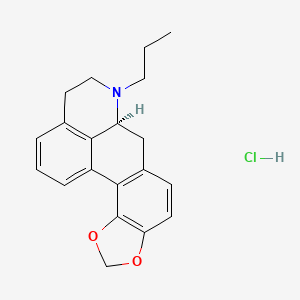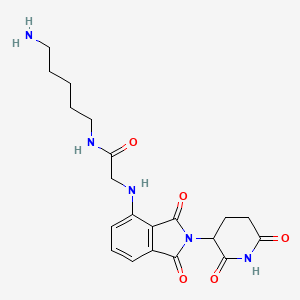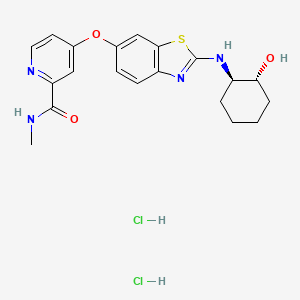
S(+)-MDO-NPA HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S(+)-MDO-NPA HCl is a chemical compound with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. This compound is a hydrochloride salt form, which enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S(+)-MDO-NPA HCl involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with a reagent to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, S(+)-MDO-NPA.
Hydrochloride Formation: Finally, the enantiomer is reacted with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S(+)-MDO-NPA HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
S(+)-MDO-NPA HCl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of S(+)-MDO-NPA HCl involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
R(-)-MDO-NPA HCl: The enantiomer of S(+)-MDO-NPA HCl with different biological activities.
MDO-NPA: The non-hydrochloride form of the compound.
Other Chiral Amines: Compounds with similar structures and properties.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
Propriétés
Formule moléculaire |
C20H22ClNO2 |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
(12S)-13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene;hydrochloride |
InChI |
InChI=1S/C20H21NO2.ClH/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17;/h3-7,16H,2,8-12H2,1H3;1H/t16-;/m0./s1 |
Clé InChI |
QRTFNNCNSYALRJ-NTISSMGPSA-N |
SMILES isomérique |
CCCN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl |
SMILES canonique |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)


![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)



![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)



